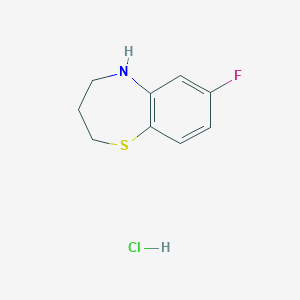

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Description

Properties

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS.ClH/c10-7-2-3-9-8(6-7)11-4-1-5-12-9;/h2-3,6,11H,1,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYCLPDFMMIIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C2)F)SC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chalcone Intermediates

- The synthesis begins with the Claisen–Schmidt condensation of p-methylacetophenone and fluorinated aromatic aldehydes under basic conditions.

- This reaction yields fluorine-substituted chalcones, which serve as Michael acceptors.

- The chalcones are purified by recrystallization from ethanol to ensure high purity.

Michael Addition and Cyclization

- 2-Aminobenzenethiol is reacted with the prepared fluorinated chalcones.

- The reaction is typically carried out in hexafluoro-2-propanol (HFIP), a solvent chosen for its strong hydrogen bonding, moderate acidity (pKa ~9.2), and ability to activate both the Michael acceptor and carbonyl group.

- HFIP facilitates the 1,4-conjugate addition and subsequent cyclization to form the benzothiazepine ring under mild ambient temperature conditions.

- This step yields racemic mixtures of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives in moderate to good yields.

Formation of Hydrochloride Salt

- The free base benzothiazepine is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This salt formation enhances solubility and stability, which is beneficial for pharmaceutical applications.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Claisen–Schmidt condensation | p-methylacetophenone + fluorinated aldehyde, basic medium | Fluorinated chalcone intermediate |

| 2 | Michael addition + cyclization | 2-aminobenzenethiol, HFIP solvent, ambient temperature | 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine (racemate) |

| 3 | Salt formation | Hydrochloric acid | This compound |

Research Findings Supporting the Preparation Method

- The use of HFIP as a solvent is a recent advancement that improves yield and safety compared to traditional strongly acidic or basic conditions.

- The mild acidic character and strong hydrogen bonding ability of HFIP activate both the Michael acceptor and carbonyl group, facilitating efficient cyclization.

- The method avoids harsh reagents, allowing for safer handling and greener chemistry.

- The final hydrochloride salt form is preferred for its enhanced solubility and stability, critical for downstream pharmaceutical formulation.

- The racemic nature of the product is noted, with no chiral resolution reported in the preparation step.

Analytical Data and Characterization

- The intermediates and final products are characterized by standard spectroscopic techniques including IR, UV–vis, and NMR spectroscopy.

- Molecular formula of the hydrochloride salt: C9H11ClFNS

- Molecular weight: 219.71 g/mol

- IUPAC name: this compound

- Structural confirmation is supported by InChI and SMILES notations.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C9H11ClFNS |

| Molecular Weight | 219.71 g/mol |

| Solvent for Cyclization | Hexafluoro-2-propanol (HFIP) |

| Reaction Temperature | Ambient |

| Product Form | Racemic mixture of benzothiazepine derivative |

| Salt Formation Agent | Hydrochloric acid |

| Purification Method | Recrystallization (chalcones), standard work-up for final product |

| Yield | Moderate to good (exact % varies by batch) |

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Reduced forms of the compound with different saturation levels.

Substitution Products: Compounds with different substituents at various positions on the benzothiazepine ring.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is primarily studied for its potential as a therapeutic agent. Its structural characteristics make it a candidate for various pharmacological activities.

Antidepressant Activity

Research indicates that benzothiazepines can exhibit antidepressant effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in treating mood disorders. Studies have shown that derivatives of benzothiazepines can enhance serotonin levels, suggesting similar potential for 7-fluoro derivatives .

Anticonvulsant Properties

The compound has been investigated for anticonvulsant activity. Benzothiazepine derivatives are known to interact with GABA receptors, which play a critical role in preventing seizures. Preliminary studies suggest that this compound may enhance GABAergic transmission .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. These properties are particularly significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in these areas .

Analgesic Properties

The analgesic effects of benzothiazepines have been documented in various studies. By modulating pain pathways and reducing inflammation through inhibition of specific receptors, 7-fluoro derivatives could serve as effective pain management agents .

Case Studies and Research Findings

Future Research Directions

Further research is warranted to explore the full pharmacological profile of this compound. Potential areas of investigation include:

- Long-term toxicity studies to assess safety profiles.

- Clinical trials focusing on specific therapeutic applications.

- Mechanistic studies to elucidate the pathways through which this compound exerts its effects.

Mechanism of Action

The mechanism by which 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazepine Derivatives

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine Hydrochloride

- Molecular Formula : C₁₀H₁₃Cl₂NS

- Molecular Weight : 250.181 g/mol

- Key Differences: Chlorine substituent at position 7 instead of fluorine. Higher molecular weight (250.181 vs. 201.668 g/mol) due to additional chlorine and methyl groups.

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

- Molecular Formula : C₁₀H₁₂ClNS

- Molecular Weight : 213.72 g/mol

- Key Differences :

- Methyl group at position 2 instead of hydrogen.

- Absence of hydrochloride salt compared to the fluoro analog.

- Lower polarity due to the neutral form, affecting solubility.

Diltiazem Hydrochloride

Benzoxazepine Derivatives

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

- Molecular Formula : C₉H₁₁ClN₂O₃

- Molecular Weight : 230.65 g/mol

- Key Differences :

- Oxygen atom replaces sulfur in the heterocyclic ring, reducing ring strain and altering electronic properties.

- Nitro group at position 7 introduces strong electron-withdrawing effects, contrasting with fluorine’s moderate electronegativity.

2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride

- Molecular Formula: C₉H₁₂ClNO

- Molecular Weight : 193.65 g/mol

- Key Differences: No substituents on the aromatic ring, simplifying synthesis but reducing target specificity.

7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Comparative Data Table

Research Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound enhances binding to electron-rich receptor pockets, whereas chloro and nitro analogs may exhibit stronger but less selective interactions .

- Structural Flexibility : Methyl groups in chloro analogs (e.g., 3-methyl or 2-methyl) may restrict conformational flexibility, impacting pharmacokinetics .

- Therapeutic Potential: Diltiazem’s success underscores benzothiazepines’ versatility, but substituent engineering is critical for target specificity .

Biological Activity

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a derivative of the benzothiazepine class known for its diverse biological activities. This compound has been studied for its potential in various therapeutic applications due to its unique structural properties.

- CAS Number : 1258650-31-5

- Molecular Formula : CHClFNS

- Molecular Weight : 219.71 g/mol

- Chemical Structure :

Chemical Structure

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

1. Antimicrobial Activity

Research indicates that benzothiazepine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives are effective against a range of pathogens including Candida albicans and Escherichia coli. For instance, some compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 6 μg/mL against C. neoformans, indicating strong antifungal activity .

2. Anticancer Properties

The anticancer potential of benzothiazepines has been extensively documented. A study highlighted that specific derivatives of benzothiazepines exhibited notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds ranged from 16 to 28 μg/mL, showcasing their efficacy compared to standard chemotherapeutic agents like Methotrexate .

3. Neuropharmacological Effects

Benzothiazepines are also recognized for their neuropharmacological activities. Compounds within this class have been investigated for their potential as antipsychotic agents and their ability to modulate neurotransmitter systems. The structure of 7-Fluoro derivatives may enhance their binding affinity to specific receptors involved in mood regulation .

Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazepines often correlates with their structural modifications. Substituents at the 3 and 5 positions of the benzothiazepine ring significantly influence their pharmacological profiles. For example, halogen substitutions have been associated with enhanced anticancer activity due to increased electron-withdrawing effects that stabilize reactive intermediates during metabolic processes .

Case Study 1: Antimicrobial Efficacy

A series of synthesized benzothiazepine derivatives were tested against various bacterial strains. Compound A showed an MIC of 40 μg/mL against E. coli, comparable to the standard ciprofloxacin, while Compound B displayed even lower MIC values against fungal strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| A | 40 | Antibacterial |

| B | 2 - 6 | Antifungal |

Case Study 2: Anticancer Activity

In a comparative study on the cytotoxic effects of benzothiazepines on cancer cell lines, several compounds were evaluated:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| C | MCF-7 | 27 |

| D | HT-29 | 28 |

| E | DU-145 | 16 |

These results indicate that structural variations can lead to significant differences in anticancer potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, and what key intermediates should be monitored?

- Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of thioamide precursors followed by fluorination. For example, halogenation (e.g., fluorination via electrophilic substitution) and ring closure under basic conditions are critical steps . Key intermediates like the thiazepine core should be verified using HPLC or TLC. Reaction optimization may require adjusting solvents (e.g., THF or DCM) and catalysts (e.g., Pd-based catalysts for coupling reactions) .

| Intermediate | Characterization Method | Key Parameters |

|---|---|---|

| Thiazepine core | NMR (¹H/¹³C) | Chemical shifts for NH, S-C bonds |

| Fluorinated intermediate | LC-MS | m/z matching theoretical mass |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy to confirm proton environments (e.g., fluorine coupling patterns).

- Mass spectrometry (HRMS) to validate molecular weight (e.g., observed m/z vs. calculated 329.0942) .

- X-ray crystallography for absolute stereochemistry determination if crystalline .

- HPLC purity analysis (≥95% purity) with UV detection at 254 nm .

Q. What are the stability considerations for long-term storage?

- Answer : The compound is hygroscopic and should be stored at -18°C under inert gas (argon) to prevent hydrolysis of the benzothiazepine ring. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways, such as ring-opening or fluorine loss .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved for this compound?

- Answer : Contradictions may arise from assay conditions (e.g., cell vs. tissue models) or pharmacokinetic factors (e.g., bioavailability). Mitigation strategies include:

- Dose-response profiling across multiple models (e.g., primary cells, transgenic animals).

- Metabolite screening to identify active/inactive derivatives .

- Receptor binding kinetics (e.g., SPR or radioligand assays) to distinguish competitive vs. allosteric effects .

Q. What methodological approaches are recommended for studying its mechanism of action in neurological pathways?

- Answer :

- In silico docking to predict interactions with GABAA or NMDA receptors .

- Electrophysiology (patch-clamp) to measure ion channel modulation.

- Knockout/CRISPR models to validate target specificity .

- Transcriptomic profiling (RNA-seq) to identify downstream gene regulation .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Answer :

-

Bioisosteric replacement : Substitute the fluorine atom with trifluoromethyl or cyano groups to enhance metabolic resistance .

-

Prodrug strategies : Introduce ester or amide prodrug moieties to delay hepatic clearance .

-

SAR studies : Systematically modify the benzothiazepine ring (e.g., methyl or phenyl substituents) and assess ADME properties .

Modification Impact on Stability Assay Fluorine → Trifluoromethyl ↑ Metabolic resistance Microsomal stability assay Ring methylation ↓ Ring-opening degradation Forced degradation study

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

- Answer :

- Probit analysis for LD50 determination.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Time-to-event models (Cox regression) for longitudinal toxicity studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.